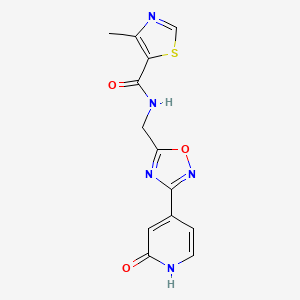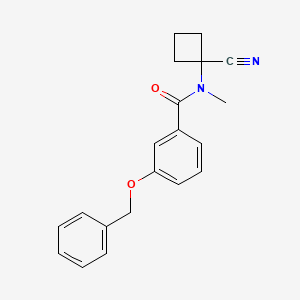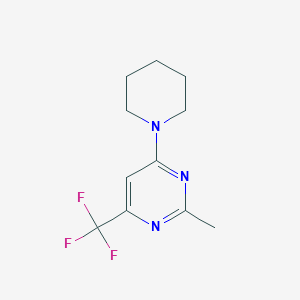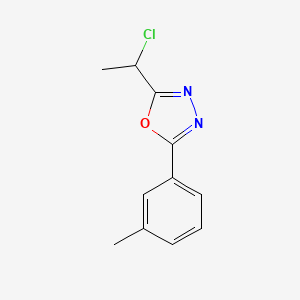
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BHED, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BHED has shown to be effective in inhibiting the activity of a protein called SIRT2, which plays a critical role in a variety of cellular processes. In
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, derivatives similar to the compound , have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. Potent dual‐target‐directed A1/A2A adenosine receptor antagonists were identified among these derivatives, highlighting their relevance in symptomatic as well as disease‐modifying treatment of neurodegenerative diseases. These compounds demonstrate advantages over single‐target therapeutics, offering a promising approach for more effective treatments (Brunschweiger et al., 2014).
Psychotropic Potential
Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has revealed potential psychotropic activity. Selected derivatives exhibited antidepressant-like and anxiolytic-like effects in mice models, underscoring the therapeutic potential of such compounds in addressing mental health disorders. The modification of substituents in purine-2,6-dione derivatives opens possibilities for designing new serotonin receptor ligands with significant psychotropic effects (Chłoń-Rzepa et al., 2013).
Anticancer Activities
Synthesized derivatives of purine, including those akin to the specified compound, have been evaluated for their anticancer properties. Studies have demonstrated the potential of certain derivatives to act against various cancer cell lines, indicating their utility in developing new anticancer agents. These findings highlight the importance of purine derivatives in medicinal chemistry for cancer treatment (Deady et al., 2003).
Anti-HIV and Antimicrobial Effects
Investigations into novel substituted purine derivatives have shown promising in vitro anti-HIV-1 and antimicrobial activities. This research emphasizes the potential of purine-based compounds in developing treatments for infectious diseases, including HIV and bacterial infections. The efficacy of these compounds against various pathogens suggests their significant role in addressing global health challenges (Rida et al., 2007).
Propriétés
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTUNDOOMUJF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)



![2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981291.png)
![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)

